1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a methoxyphenyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile, forming the tetrazole ring under acidic or basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, while the methoxyphenyl group is often added via nucleophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature, pressure, and solvent choice, are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and the substituents involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The tetrazole ring and the fluorophenyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- 1-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- 1-((1-(3-methylphenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
Uniqueness
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the tetrazole ring, fluorophenyl group, and methoxyphenyl group makes this compound distinct from its analogs, potentially offering different pharmacological and chemical properties.
Properties
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHKGYALNNXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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